Technical Monograph: 2-Fluoro-3-methylpyridine-4-carboxaldehyde
Technical Monograph: 2-Fluoro-3-methylpyridine-4-carboxaldehyde
Topic: 2-Fluoro-3-methylpyridine-4-carboxaldehyde CAS Number: 1211581-05-3[1][2][3][4][5][6][7][8][9]
[3][6][7][9][11]
PART 1: EXECUTIVE TECHNICAL SUMMARY
2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS: 1211581-05-3) is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents.[6] Characterized by a trisubstituted pyridine ring, this scaffold offers three distinct vectors for chemical diversification: the electrophilic aldehyde at C4, the nucleophilic displacement-susceptible fluorine at C2, and the steric/lipophilic methyl group at C3.[10]
This guide details the physicochemical properties, synthesis pathways, and reactivity profiles necessary for the effective utilization of this compound in medicinal chemistry campaigns, particularly for kinase inhibitors and GPCR ligands where pyridine cores are prevalent.
PART 2: CHEMICAL IDENTITY & PROPERTIES[11]
Identification Data[3][6][7][11]
| Parameter | Specification |
| CAS Registry Number | 1211581-05-3 |
| IUPAC Name | 2-Fluoro-3-methylpyridine-4-carbaldehyde |
| Synonyms | 2-Fluoro-3-methylisonicotinaldehyde; 4-Formyl-2-fluoro-3-methylpyridine |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| SMILES | Cc1c(C=O)ccnc1F |
| InChI Key | Not universally indexed; derived: Cc1c(C=O)ccnc1F analog |
Physicochemical Profile[11]
| Property | Value / Description |
| Appearance | Pale yellow to brown oil or low-melting solid (depending on purity) |
| Boiling Point | Predicted ~230°C (at 760 mmHg) due to polarity |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water |
| Stability | Air Sensitive: Aldehyde group oxidizes to carboxylic acid upon prolonged exposure.[6][10] Base Sensitive: Fluorine atom susceptible to hydrolysis or displacement in strong base.[10] |
| Storage | Inert atmosphere (Argon/Nitrogen), -20°C, desiccated. |
PART 3: SYNTHESIS & MANUFACTURING[11]
The synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde is non-trivial due to the directing group competition on the pyridine ring.[10] The most reliable route for research-scale production utilizes halogen-lithium exchange rather than direct lithiation, ensuring regioisomeric purity.[10]
Primary Synthetic Route: Metal-Halogen Exchange
This protocol avoids the poor selectivity often seen in direct oxidation of methyl groups on polysubstituted pyridines.[10]
Precursor: 2-Fluoro-4-iodo-3-methylpyridine (CAS 153034-80-1) or the 4-Bromo analog.
-
Step 1: Halogen-Lithium Exchange
-
Reagent: Isopropylmagnesium chloride (Turbo Grignard) or n-Butyllithium.
-
Conditions: -78°C in anhydrous THF.
-
Mechanism: The bulky isopropyl group or butyl anion selectively exchanges with the Iodine/Bromine at C4.[10] The C2-Fluorine and C3-Methyl groups sterically and electronically deactivate the other positions, preventing "ortho-lithiation" at C6.[10]
-
-
Step 2: Formylation
-
Electrophile: N,N-Dimethylformamide (DMF) or N-Formylpiperidine.
-
Quench: Acidic workup (HCl/H₂O) releases the aldehyde.[10]
-
Visualization: Synthesis Pathway[11]
Caption: Figure 1. Regioselective synthesis via metal-halogen exchange to ensure C4-formylation.[10]
PART 4: REACTIVITY PROFILE & APPLICATIONS
This scaffold is a "privileged structure" in drug discovery because it allows for orthogonal functionalization.
The C4-Aldehyde Vector (Reductive Amination/Condensation)
The aldehyde is the most reactive site.[10] It is typically used to attach the pyridine core to amine-bearing scaffolds.[10]
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylic amines.
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates yields vinyl-pyridine derivatives.[10]
The C2-Fluorine Vector (SₙAr)
The fluorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen.[10]
-
Nucleophiles: Amines, alkoxides, thiols.
-
Condition: The presence of the electron-withdrawing aldehyde (or subsequent derivatives) at C4 further activates the C2-F bond toward displacement.[10]
Visualization: Reactivity Logic
Caption: Figure 2. Orthogonal reactivity vectors allowing sequential functionalization.
PART 5: EXPERIMENTAL PROTOCOL
Protocol: Handling and Storage of Pyridine Carboxaldehydes
Note: Specific literature procedures for this exact CAS are rare; this protocol is derived from standard operating procedures for analogous labile fluoropyridine aldehydes.[10]
-
Receipt & Inspection: Upon receipt, check the physical state.[10] If the compound appears as a dark brown oil, it may have undergone partial oxidation or polymerization.
-
Purification (if degraded):
-
General Reaction Setup (Reductive Amination):
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[10]
-
Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine.[10]
-
Reagent: Add 1.5 eq Sodium Triacetoxyborohydride (NaBH(OAc)₃).
-
Time: Stir at Room Temperature for 2–16 hours.
-
Monitoring: Monitor by LCMS. The imine intermediate may be visible before reduction is complete.[10]
-
PART 6: SAFETY & HANDLING (MSDS SUMMARY)
| Hazard Class | GHS Statement | Handling Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[10] | Wear nitrile gloves and lab coat.[10] |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation.[10] | Use safety goggles.[10] Work in a fume hood. |
| Reactivity | Air Sensitive. | Store under Nitrogen/Argon.[10] |
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases unless part of a controlled reaction.[10]
PART 7: REFERENCES
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Sigma-Aldrich. Product Detail: 2-Fluoro-3-methylpyridine-4-carboxaldehyde. Retrieved from (Search Term: 1211581-05-3).
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Enamine Store. Building Block: 2-fluoro-3-methylpyridine-4-carbaldehyde. Retrieved from (Catalog: EN300-195036).
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BLD Pharm. Product: 2-Fluoro-3-methylisonicotinaldehyde.[10] Retrieved from (CAS 1211581-05-3).
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PubChem. Compound Summary: 2-Fluoro-4-iodo-3-methylpyridine (Precursor). Retrieved from .
-
Schlosser, M. (2005).[10] Organometallics in Synthesis: A Manual. (General reference for Halogen-Lithium exchange protocols on pyridines).
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